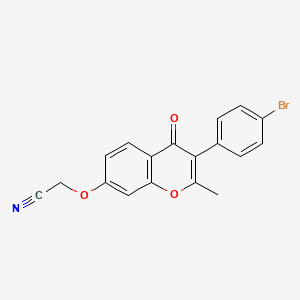
2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It contains a bromophenyl group, a chromenone group, and a nitrile group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2-Bromophenylacetonitrile has a refractive index of 1.5696, a boiling point of 140-141 °C, a melting point of 1 °C, and a density of 1.51 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Antioxidant Activity
Research on compounds incorporating chromen moieties, like the synthesis and evaluation of new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, indicates that these compounds can exhibit significant antioxidant activity. For instance, some synthesized pyrazole and thiophene derivatives have shown antioxidant activity comparable to ascorbic acid, highlighting the potential of chromen derivatives in antioxidant applications (El‐Mekabaty, 2015).
Electrocatalysis
Another research area involves the electrocatalytic assembly of compounds leading to derivatives like 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, achieved via multicomponent reactions. This process represents an efficient approach to synthesizing chromene derivatives under mild conditions, showcasing the versatility of chromene-based compounds in electrochemical applications (Vafajoo et al., 2014).
Liquid Crystal Research
Chromen derivatives also find applications in the study of liquid crystals. For example, certain phosphonium salts have shown to exhibit unique liquid-crystalline properties, indicating the potential of chromene-related compounds in materials science, particularly in creating materials with dual thermotropic-lyotropic behavior (Gowda et al., 2004).
Synthesis and Crystal Structure
The synthesis and crystal structure analysis of chromen derivatives, such as the compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), have been explored to understand their physico-chemical properties better. Such studies contribute to the broader knowledge of chromen compounds, offering insights into their potential applications based on their structural and chemical characteristics (Elenkova et al., 2014).
Electrochemical Studies
Electrochemical studies on chromen derivatives, like the reduction of 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate, provide valuable data on the electron-transfer mechanisms and radical-anion formation. These findings have implications for understanding the reactivity and stability of chromene-based compounds in various chemical environments (Rheinhardt et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c1-11-17(12-2-4-13(19)5-3-12)18(21)15-7-6-14(22-9-8-20)10-16(15)23-11/h2-7,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOWQNIYEJKXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

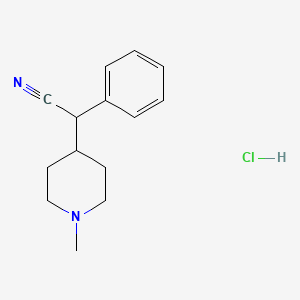
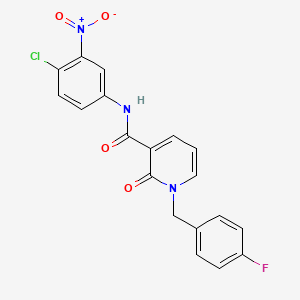
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)
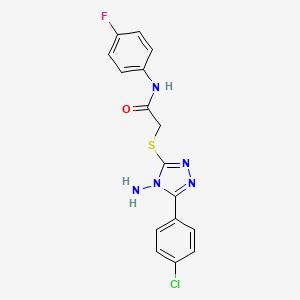
![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918788.png)


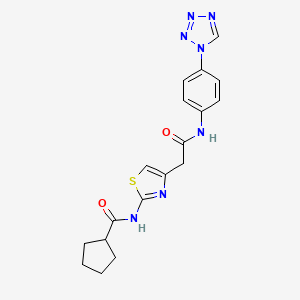
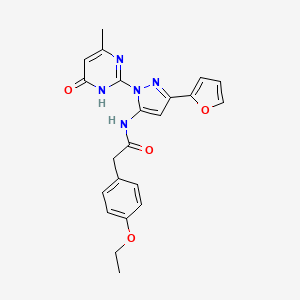
![2-Cyclopropyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2918799.png)
![2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2918801.png)

